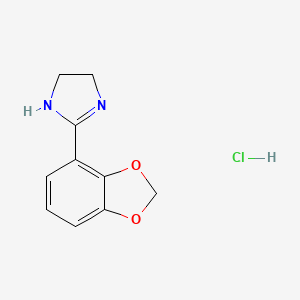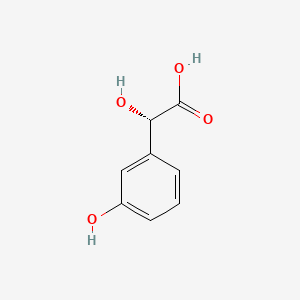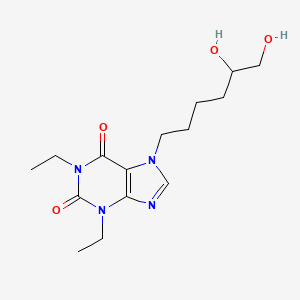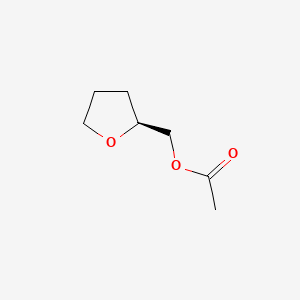
4-Thiazolidinecarboxamide, N,N'-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine ring and a bis(trifluoroacetate) group. It is known for its stability and reactivity, making it a valuable compound in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) typically involves the reaction of thiazolidinecarboxamide with a dithiodiethane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The bis(trifluoroacetate) group is introduced in the final step through a reaction with trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
Scientific Research Applications
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction is facilitated by the reactive thiazolidine ring and the bis(trifluoroacetate) group, which enhance the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinecarboxamide derivatives: Compounds with similar thiazolidine structures but different substituents.
Dithiodiethane derivatives: Compounds with similar dithiodiethane linkages but different functional groups.
Trifluoroacetate derivatives: Compounds with trifluoroacetate groups but different core structures.
Uniqueness
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) is unique due to its combination of a thiazolidine ring, a dithiodiethane linkage, and bis(trifluoroacetate) groups. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
147529-92-8 |
|---|---|
Molecular Formula |
C16H24F6N4O6S4 |
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(4R)-3-[2-[2-[(4R)-4-carbamoyl-1,3-thiazolidin-3-yl]ethyldisulfanyl]ethyl]-1,3-thiazolidine-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22N4O2S4.2C2HF3O2/c13-11(17)9-5-19-7-15(9)1-3-21-22-4-2-16-8-20-6-10(16)12(14)18;2*3-2(4,5)1(6)7/h9-10H,1-8H2,(H2,13,17)(H2,14,18);2*(H,6,7)/t9-,10-;;/m0../s1 |
InChI Key |
MNHSBTGIZPIGHA-BZDVOYDHSA-N |
Isomeric SMILES |
C1[C@H](N(CS1)CCSSCCN2CSC[C@H]2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C(N(CS1)CCSSCCN2CSCC2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



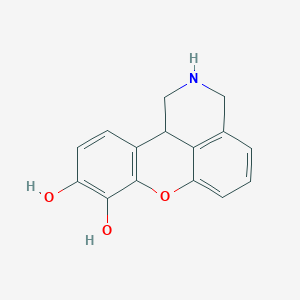


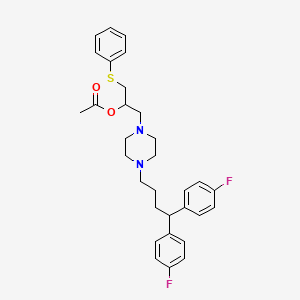
![calcium;[(Z)-1-chlorobutylideneamino] N-phenylcarbamate;dichloride](/img/structure/B12756146.png)
![methyl 8-(bromomethyl)-4-(dimethylcarbamoyloxy)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12756150.png)
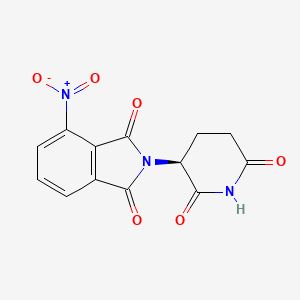
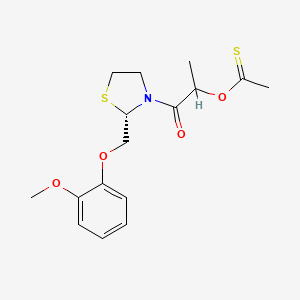
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
